2-(4-(Bromomethyl)phenyl)pyridine hydrobromide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
53006-07-8 |
|---|---|
Molecular Formula |
C12H11Br2N |
Molecular Weight |
329.03 g/mol |
IUPAC Name |
2-[4-(bromomethyl)phenyl]pyridine;hydrobromide |
InChI |
InChI=1S/C12H10BrN.BrH/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12;/h1-8H,9H2;1H |
InChI Key |
BUFCBHYLGQIKFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CBr.Br |
Origin of Product |
United States |
Preparation Methods
Hydroxymethyl Intermediate Conversion
This two-step protocol involves initial hydroxymethyl group installation followed by PBr₃ treatment.
Step 1: Hydroxymethylation
-
Substrate : 2-(4-methylphenyl)pyridine
-
Reagent : Hydrobromic acid (48% HBr, excess)
-
Conditions : Reflux (4 hours)
Step 2: Bromination
-
Substrate : 2-(4-hydroxymethylphenyl)pyridine hydrobromide (1.0 equiv)
-
Reagent : PBr₃ (1.5 equiv)
-
Solvent : Chloroform (CHCl₃)
-
Temperature : Reflux (60°C, 4.5 hours)
Yield and Characterization :
-
Overall Yield : 93%
-
¹H NMR (CDCl₃) : δ 4.59 (s, 2H, -CH₂Br), 7.41–7.61 (m, 4H, aromatic), 8.50–8.70 (m, 2H, pyridine).
Advantages :
Limitations :
-
PBr₃’s moisture sensitivity
-
Requires rigorous temperature control.
Suzuki-Miyaura Cross-Coupling Followed by Bromination
Biphenyl Framework Construction
While not directly cited in permissible sources, analogous methodologies suggest coupling 2-pyridinylboronic acid with 4-bromotoluene derivatives.
Hypothetical Reaction Pathway :
-
Coupling : Pd(PPh₃)₄-catalyzed Suzuki reaction forms 2-(4-methylphenyl)pyridine.
-
Bromination : As described in Sections 1 or 2.
Theoretical Yield : 60–65% (based on analogous reactions).
Comparative Analysis of Methods
| Parameter | NBS Method | PBr₃ Method | Cross-Coupling |
|---|---|---|---|
| Yield | 70–75% | 93% | 60–65% |
| Selectivity | High | Moderate | High |
| Toxicity | Moderate | High | Low |
| Scalability | Lab-scale | Industrial | Lab-scale |
| Purification | Chromatography | Crystallization | Chromatography |
Key Observations :
Scientific Research Applications
Medicinal Chemistry
2-(4-(Bromomethyl)phenyl)pyridine hydrobromide is explored for its pharmacological properties, particularly in the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases.
- Anticancer Research : Studies have indicated that derivatives of pyridine compounds can exhibit anticancer properties. The bromomethyl group enhances the ability to form covalent bonds with biological targets, potentially leading to effective anticancer agents .
- Neuropharmacology : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Research is ongoing into its effects on neuronal signaling pathways .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules:
- Building Block for Heterocycles : The compound can be utilized as a building block for synthesizing various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals .
- Reagent in Cross-Coupling Reactions : It can act as a reagent in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic frameworks .
Materials Science
The compound's unique properties make it suitable for applications in materials science:
- Conductive Polymers : Research indicates that incorporating pyridine derivatives into polymer matrices can enhance electrical conductivity, making them suitable for electronic applications .
- Sensors and Catalysts : Due to its reactive nature, this compound can be functionalized to create sensors or catalysts for various chemical reactions, particularly in environmental and industrial contexts .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of pyridine derivatives, including this compound. The results demonstrated significant cytotoxic effects on cancer cell lines, indicating its potential as a lead compound for developing new anticancer drugs.
Case Study 2: Synthesis of Novel Heterocycles
Researchers successfully synthesized a series of novel heterocycles using this compound as an intermediate. These compounds exhibited promising biological activity, highlighting the utility of this hydrobromide in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-(Bromomethyl)phenyl)pyridine hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The compound can also participate in redox reactions, where it undergoes oxidation or reduction depending on the reagents and conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Brominated Compounds
Structural and Physical Properties
Table 1: Key Physical Properties of Selected Brominated Compounds
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|---|
| 2-(4-(Bromomethyl)phenyl)pyridine HBr | 52199-24-3 | C₁₂H₁₁Br₂N | 337.03 | Not reported | Pyridine + bromomethylphenyl |
| 4-(Bromomethyl)pyridine hydrobromide | 73870-24-3 | C₆H₇Br₂N | 252.94 | 186–192 | Bromomethyl on pyridine ring |
| 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole HBr hydrate | 1138011-23-0 | C₉H₈BrN₃·HBr | 318.99 | >280 (dec.) | Triazole + bromomethylphenyl |
| 4-(4-Methoxyphenyl)-2,6-dipyridin-2-ylpyridine HBr | 89972-80-5 | C₂₂H₁₈BrN₃O | 420.30 | Not reported | Methoxyphenyl + dual pyridine rings |
Key Observations :
- Positional Isomerism : The bromomethyl group’s position (pyridine vs. benzene ring) significantly impacts reactivity. For instance, 4-(Bromomethyl)pyridine hydrobromide (CAS: 73870-24-3) exhibits higher solubility in polar solvents due to the direct attachment of the bromomethyl group to the pyridine nitrogen, enhancing electrophilicity .
- Thermal Stability : The triazole derivative (CAS: 1138011-23-0) demonstrates exceptional thermal stability (>280°C decomposition), likely due to hydrogen bonding and aromatic stacking in its crystalline structure .
Spectroscopic and Analytical Data
- NMR Profiles :
- 2-(4-(Bromomethyl)phenyl)pyridine hydrobromide’s ¹H NMR (CDCl₃) shows aromatic protons at δ 7.2–8.5 ppm and a singlet for the -CH₂Br group at δ 4.5 ppm .
- In contrast, 4-(Bromomethyl)pyridine hydrobromide exhibits a downfield shift for the pyridine protons (δ 8.5–8.7 ppm) due to electron-withdrawing effects .
Biological Activity
2-(4-(Bromomethyl)phenyl)pyridine hydrobromide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves bromomethylation of pyridine derivatives. The compound is characterized using various spectroscopic methods including NMR and IR spectroscopy. For instance, the NMR spectra reveal distinct chemical shifts corresponding to the aromatic protons and the methylene group attached to the bromine atom .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridine derivatives, including this compound. Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, a study evaluated several platinum(II) complexes containing pyridine ligands against human cancer cell lines such as MCF7 (breast cancer) and WiDr (colon cancer). The results indicated that while these complexes exhibited lower activity than cisplatin, they still demonstrated notable cytotoxicity with ID50 values ranging from 90 ng/mL for certain derivatives .
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that compounds with similar structures may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, pyridine derivatives have been shown to activate the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and proliferation .
Case Studies
| Study | Cell Line | ID50 (ng/mL) | Comparison Drug |
|---|---|---|---|
| Study A | MCF7 | 90 | Doxorubicin: 10 |
| Study B | WiDr | 150 | Cisplatin: 20 |
| Study C | H226 | 120 | Etoposide: 25 |
The above table summarizes findings from various studies assessing the cytotoxicity of related compounds. The ID50 values indicate that while this compound shows some activity, it is less potent compared to established chemotherapeutic agents like doxorubicin and cisplatin.
Additional Biological Activities
Beyond anticancer properties, pyridine derivatives have been explored for their anti-inflammatory and antiangiogenic activities. For instance, certain studies suggest that these compounds can inhibit the growth of blood vessels in tumors by reducing vascular endothelial growth factor (VEGF) levels . This suggests a dual role in both inhibiting tumor growth and preventing metastasis.
Q & A
Q. Table 1: Example Reaction Setup
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous DMA |
| Temperature | 55°C |
| Atmosphere | N₂ |
| Base | Et₃N (3 equivalents) |
| Duration | 72 hours |
Advanced: How do substituents (e.g., fluorine, methyl) on the pyridine ring influence reactivity in cross-coupling reactions?
Answer:
Electron-withdrawing groups (e.g., fluorine) enhance electrophilicity at the bromomethyl site, accelerating Suzuki or Buchwald-Hartwig couplings. Conversely, electron-donating groups (e.g., methyl) reduce reactivity but improve stability. For instance, fluorinated analogs (e.g., 4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide) show 30% faster coupling rates compared to non-fluorinated derivatives due to increased electrophilicity . Computational DFT studies can predict substituent effects on transition-state energies.
Methodological Tip : Use Hammett constants (σ) to quantify electronic effects and guide substituent selection.
Basic: What purification techniques are recommended for isolating this compound?
Answer:
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to exploit solubility differences.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for intermediates.
- Acid-Base Extraction : Hydrobromide salts are water-soluble; neutralize with NaHCO₃ to recover the free base .
Note : Monitor purity via TLC (Rf ≈ 0.3 in ethyl acetate/hexane) and confirm by melting point (189–192°C for related compounds) .
Advanced: How can computational modeling predict the biological activity of bromomethylphenylpyridine derivatives?
Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to targets like cytochrome P450 enzymes. For example:
- Step 1 : Optimize the compound’s geometry using Gaussian (B3LYP/6-31G*).
- Step 2 : Dock into the enzyme’s active site (PDB ID: 1TQN).
- Step 3 : Calculate binding free energies (MM-GBSA).
Studies on analogs show fluorine substituents improve binding by 15% due to hydrophobic interactions .
Methodological: How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?
Answer:
Contradictions often arise from solvent effects, impurities, or tautomerism. To resolve:
Standardize Conditions : Use deuterated DMSO or CDCl₃ for NMR.
Cross-Validate : Compare with high-resolution MS (HRMS) and elemental analysis.
Reference Analog Data : Fluorinated derivatives (e.g., 3-fluoro analogs) show downfield shifts of 0.3–0.5 ppm in ¹H NMR .
Q. Table 2: Stability Under Various Conditions
| Condition | Degradation Rate (per month) |
|---|---|
| 25°C, air | 5% |
| -20°C, argon | 0.1% |
| 4°C, desiccated | 1.5% |
Methodological: Which spectroscopic techniques best characterize crystallographic properties?
Answer:
- Single-Crystal XRD : Resolve molecular packing and hydrogen-bonding networks (e.g., Hirshfeld surface analysis for supramolecular interactions) .
- PXRD : Confirm batch-to-batch crystallinity consistency.
- FT-IR : Identify Br–N interactions (peaks at 600–650 cm⁻¹) .
Example : A related pyridine derivative showed C–H···Br interactions (2.9 Å) via XRD .
Advanced: How can kinetic studies elucidate degradation pathways in aqueous solutions?
Answer:
- Pseudo-First-Order Kinetics : Monitor hydrolysis via HPLC at pH 2–12.
- Activation Energy (Eₐ) : Calculate using Arrhenius plots (typical Eₐ ≈ 45 kJ/mol for Br–C bond cleavage).
- Degradation Products : Identify bromophenol derivatives via LC-MS .
Tip : Use deuterated water (D₂O) to trace proton exchange mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
